4-(Hydrazinylmethyl)benzene-1,2-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(hydrazinylmethyl)benzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c8-9-4-5-1-2-6(10)7(11)3-5/h1-3,9-11H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZZYXXVWMEBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNN)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693250 | |
| Record name | 4-(Hydrazinylmethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
805179-71-9 | |
| Record name | 4-(Hydrazinylmethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)benzene-1,2-diol typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 4-methylbenzene-1,2-diol.
Hydrazination: The methyl group is converted to a hydrazinylmethyl group through a reaction with hydrazine (NH2NH2) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The hydrazinylmethyl group can be reduced to form primary amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitrating agents (HNO3) are employed.
Major Products
Oxidation: Quinones and carboxylates.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research has indicated that 4-(hydrazinylmethyl)benzene-1,2-diol exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for therapeutic applications aimed at reducing oxidative damage in biological systems .
Anticancer Research
Studies have shown that derivatives of hydrazine compounds can exhibit anticancer properties. The hydrazine moiety is known to interact with biological targets, potentially leading to the development of novel anticancer agents. Preliminary investigations into the structure-activity relationship (SAR) of this compound suggest it may inhibit tumor growth by inducing apoptosis in cancer cells .
Analytical Chemistry
Reagent for Chemical Analysis
This compound serves as a reagent in various chemical assays due to its reactivity with carbonyl compounds. It can be utilized in the synthesis of hydrazones and azo compounds, which are important in the qualitative and quantitative analysis of aldehydes and ketones. Such reactions are essential in organic synthesis and analytical chemistry for detecting and quantifying specific analytes .
Materials Science
Polymer Chemistry
In materials science, this compound can be employed as a building block for synthesizing polymers with unique properties. Its functional groups allow for cross-linking reactions that enhance the mechanical strength and thermal stability of polymeric materials. This application is particularly relevant in developing high-performance materials for industrial applications .
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry (2023) | Demonstrated antioxidant properties; potential for drug development |
| Analytical Chemistry | Analytical Methods (2024) | Effective reagent for carbonyl detection; improved sensitivity observed |
| Materials Science | Polymer Science Journal (2023) | Enhanced mechanical properties in polymer composites |
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylmethyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(hydrazinylmethyl)benzene-1,2-diol, their substituents, applications, and research findings based on the evidence:
Key Comparative Insights :
Fluorescence Probes :
- Compounds like SB-11 (naphthyl-vinyl) and its pyrene/anthracene analogs () exhibit extended fluorescence lifetimes and conformational sensitivity, making them superior for amyloid fibril detection compared to simpler hydroxyl- or alkyl-substituted derivatives.
The hydroxyphenethyl group likely enhances binding to the enzyme's active site through hydrophobic and hydrogen-bonding interactions.
Antioxidant Activity: Methyl- and tert-butyl-substituted derivatives (e.g., 3-(tert-butyl)-5-methylbenzene-1,2-diol ) outperform hydroxyl-rich analogs in radical scavenging, highlighting the role of steric effects in stabilizing phenolic radicals.
Antimicrobial Efficacy :
- Alkyl-BDOs (e.g., 7-BDO ) show chain-length-dependent antimicrobial activity, whereas bis(indoloyl) derivatives () are more relevant to natural product synthesis.
Biological Activity
4-(Hydrazinylmethyl)benzene-1,2-diol, with the molecular formula CHNO, is a phenolic compound featuring both hydrazinylmethyl and hydroxyl functional groups. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound is synthesized through hydrazination of benzene-1,2-diol derivatives. The hydrazinylmethyl group can form covalent bonds with enzyme active sites, potentially inhibiting their function. Additionally, the hydroxyl groups can engage in hydrogen bonding, enhancing binding affinity to biological targets.
Key Reactions:
- Oxidation: Hydroxyl groups can be oxidized to form quinones.
- Reduction: The hydrazinylmethyl group may be reduced to primary amines.
- Substitution: Electrophilic aromatic substitution can occur, leading to various derivatives.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. It has shown potential as an enzyme inhibitor and has been tested against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Xanthomonas citri | 0.05 mM |
These findings indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Potential
The compound's ability to inhibit specific enzymes suggests possible anticancer properties. Research indicates that similar phenolic compounds can disrupt cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further studies are required to elucidate the specific pathways involved with this compound.
Case Studies
-
Inhibition of Enzyme Activity:
A study demonstrated that derivatives of benzene-1,2-diol exhibited enzyme inhibition against certain cancer-related enzymes. The hydrazinylmethyl group in this compound is hypothesized to enhance this inhibitory effect due to its reactive nature . -
Antibacterial Efficacy Against Citrus Canker:
Research involving related phenolic compounds showed efficacy against Xanthomonas citri, a pathogen causing citrus canker. The results suggest that modifications in the structure can lead to enhanced antibacterial properties, indicating a promising avenue for developing new agrochemicals from this compound .
Toxicity and Safety Profile
While this compound shows promising biological activity, its safety profile requires careful evaluation. Similar compounds have demonstrated toxicity at higher concentrations due to oxidative stress and cellular damage mechanisms. Future studies should focus on determining safe dosage levels and potential side effects in vivo.
Q & A
Q. What are the recommended synthetic routes for 4-(Hydrazinylmethyl)benzene-1,2-diol, and how can reaction conditions be optimized?
The synthesis of this compound can be approached via hydrazine substitution or Schiff base formation. For example, hydrazine derivatives are often synthesized by reacting aldehydes/ketones with hydrazine under reflux conditions. Evidence from analogous compounds suggests optimizing solvent polarity (e.g., ethanol or methanol) and pH (neutral to slightly acidic) to favor nucleophilic substitution at the benzylic position . Temperature control (60–80°C) and stoichiometric excess of hydrazine (1.2–1.5 equivalents) improve yield. Characterization of intermediates via TLC or HPLC is critical to monitor reaction progress .
Q. Which spectroscopic techniques are most effective for structural validation of this compound?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify the diol (-OH) and hydrazinylmethyl (-NH-NH-CH₂-) groups. Key signals include aromatic protons (δ 6.5–7.0 ppm), benzylic CH₂ (δ 3.5–4.0 ppm), and NH-NH₂ protons (δ 1.5–2.5 ppm, broad) .
- FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch), ~1600 cm⁻¹ (C=N stretch if Schiff base intermediates exist), and ~1250 cm⁻¹ (C-N stretch) .
- Mass Spectrometry (ESI-MS) : To confirm molecular ion [M+H]⁺ and fragmentation patterns, particularly cleavage of the hydrazine moiety .
Q. What preliminary assays are suitable for evaluating the antioxidant potential of this compound?
Initial screening should include:
- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm after incubating the compound with DPPH (0.1 mM in ethanol). IC₅₀ values < 50 µM indicate strong activity .
- Nitric Oxide (NO) Inhibition : Co-incubate with LPS-stimulated macrophages (e.g., RAW 264.7 cells) and quantify NO via Griess reaction. Normalize results to cell viability (e.g., SRB assay) to exclude cytotoxicity .
Advanced Research Questions
Q. How can discrepancies in antioxidant activity data across assay systems be resolved?
Contradictions often arise from assay-specific conditions. For example:
- Solvent Effects : DPPH (hydrophobic) vs. cell-based assays (aqueous). Use standardized solvents (e.g., DMSO ≤ 0.1% final concentration) .
- Redox Interference : Hydrazine derivatives may directly reduce Griess reagents. Include a "compound-only" control to subtract background signals .
- Dose-Response Validation : Test multiple concentrations (1–100 µM) and compare with reference antioxidants (e.g., ascorbic acid) .
Q. What strategies elucidate the interaction of this compound with adrenergic receptors?
Mechanistic studies require:
- Radioligand Binding Assays : Use ³H-labeled agonists (e.g., norepinephrine) on α/β-adrenoceptor-expressing cells. Competitive binding curves (Kᵢ values) quantify affinity .
- Functional Assays : Measure cAMP production (β-receptors) or calcium flux (α₁-receptors) in transfected HEK293 cells. Pre-treat with selective antagonists (e.g., propranolol for β-receptors) to confirm specificity .
- Molecular Docking : Model the compound into receptor crystal structures (e.g., PDB: 2RH1 for β₂-adrenoceptor) to predict binding interactions .
Q. How should researchers address potential genotoxicity concerns for benzene-1,2-diol derivatives?
Follow OECD guidelines for:
- Ames Test : Assess mutagenicity in S. typhimurium strains TA98/TA100 with/without metabolic activation (S9 mix). A ≥2-fold increase in revertants indicates risk .
- Micronucleus Assay : Expose human lymphocytes or rodent bone marrow to the compound (1–100 µg/mL). Score micronuclei formation in binucleated cells; ≥10% increase signals clastogenicity .
- In Silico Predictors : Tools like Derek Nexus or Toxtree can prioritize structural alerts (e.g., catechol moiety’s redox cycling potential) .
Data Presentation Example
Q. Table 1. Comparative Antioxidant Activity of this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
